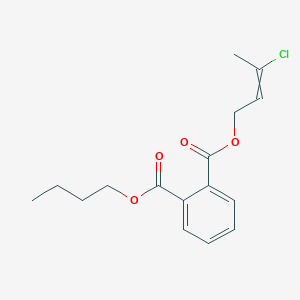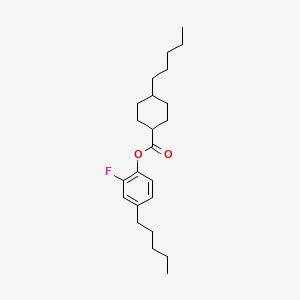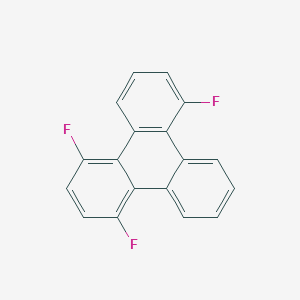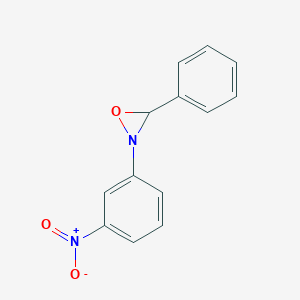
2-(3-Nitrophenyl)-3-phenyloxaziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Nitrophenyl)-3-phenyloxaziridine: is an organic compound that belongs to the class of oxaziridines. These compounds are characterized by a three-membered ring containing an oxygen and a nitrogen atom. The presence of a nitrophenyl group and a phenyl group attached to the oxaziridine ring makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Nitrophenyl)-3-phenyloxaziridine typically involves the reaction of a nitrophenyl-substituted imine with a suitable oxidizing agent. One common method is the oxidation of this compound using m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to prevent decomposition of the product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the starting materials and reagents to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-(3-Nitrophenyl)-3-phenyloxaziridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The phenyl and nitrophenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or other reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Halogenated derivatives of the phenyl and nitrophenyl groups.
Aplicaciones Científicas De Investigación
2-(3-Nitrophenyl)-3-phenyloxaziridine has several applications in scientific research:
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of bioactive compounds.
Industry: Utilized in the production of fine chemicals and as a precursor for the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-(3-Nitrophenyl)-3-phenyloxaziridine involves its ability to participate in oxidation and reduction reactions. The nitrophenyl group can undergo redox reactions, while the oxaziridine ring can act as an electrophile in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants.
Comparación Con Compuestos Similares
2-(4-Nitrophenyl)-3-phenyloxaziridine: Similar structure but with the nitro group in the para position.
2-(3-Nitrophenyl)-3-methyloxaziridine: Similar structure but with a methyl group instead of a phenyl group.
2-(3-Nitrophenyl)-3-ethyloxaziridine: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness: 2-(3-Nitrophenyl)-3-phenyloxaziridine is unique due to the specific positioning of the nitro group and the presence of a phenyl group, which influences its reactivity and the types of reactions it can undergo. The combination of these functional groups makes it a versatile compound for various applications in organic synthesis and scientific research.
Propiedades
Número CAS |
90687-56-2 |
|---|---|
Fórmula molecular |
C13H10N2O3 |
Peso molecular |
242.23 g/mol |
Nombre IUPAC |
2-(3-nitrophenyl)-3-phenyloxaziridine |
InChI |
InChI=1S/C13H10N2O3/c16-15(17)12-8-4-7-11(9-12)14-13(18-14)10-5-2-1-3-6-10/h1-9,13H |
Clave InChI |
QQJUYOQASAOOOL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2N(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-Chloroethyl)(methyl)amino]-2-hydroxybenzoic acid](/img/structure/B14355595.png)
![2,6-Di-tert-butyl-4-[3-(2,4,6-trinitrophenoxy)propyl]phenol](/img/structure/B14355605.png)

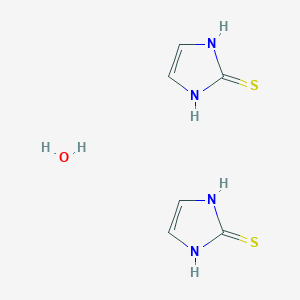
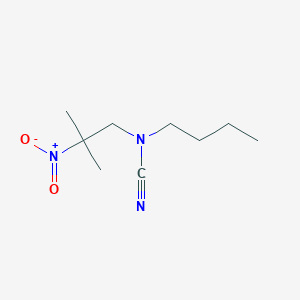
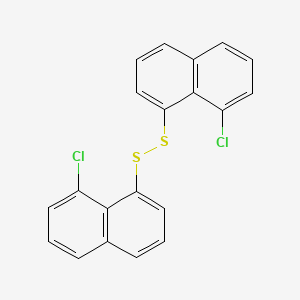
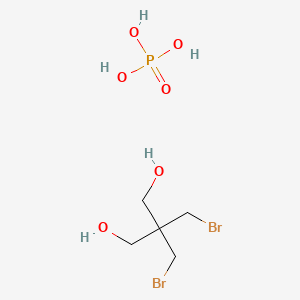
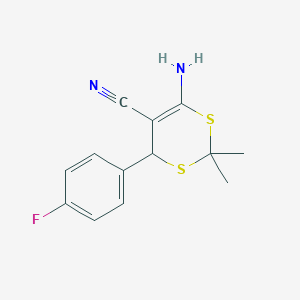

![Trimethyl{[1-(trimethylsilyl)hept-1-en-2-yl]oxy}silane](/img/structure/B14355645.png)
